Cyclopentadec-3-ene-1,5-diyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115227-65-1 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
cyclopentadec-3-en-1,5-diyne |
InChI |
InChI=1S/C15H20/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,7-15H2 |
InChI Key |
CWEGSNNHDZKEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC#CC=CC#CCCCC1 |
Origin of Product |
United States |
Mechanistic and Kinetic Studies:once Synthesized, a Thorough Investigation of the Bergman Cyclization of Cyclopentadec 3 Ene 1,5 Diyne is Paramount. This Would Involve:
Experimental determination of the activation energy for the cyclization using techniques such as differential scanning calorimetry (DSC).
Trapping of the p-benzyne diradical with various hydrogen-donating solvents or trapping agents to confirm its formation and study its reactivity.
Detailed kinetic studies to understand the reaction order and the influence of solvent and temperature on the cyclization rate.
Computational Modeling:in Conjunction with Experimental Work, Computational Studies Using Density Functional Theory Dft and Other High Level Theoretical Methods Can Provide Invaluable Insights into the Properties of Cyclopentadec 3 Ene 1,5 Diyne.utexas.eduthese Studies Could Be Used To:
Predict the most stable conformations of the 15-membered ring.
Calculate the activation barrier for the Bergman cyclization and compare it with experimental findings.
Model the electronic structure of the transition state and the resulting p-benzyne diradical.
Design of Triggerable Systems:while Cyclopentadec 3 Ene 1,5 Diyne is Expected to Be Thermally Stable, Future Research Could Focus on Incorporating Trigger Functionalities into the Macrocycle. This Would Involve the Synthesis of Derivatives That Can Be Induced to Undergo the Bergman Cyclization Under Specific Conditions, Such As a Change in Ph, the Presence of a Specific Analyte, or Upon Irradiation with Light. This Would Transform the Stable 15 Membered Ring into a Potentially Useful Tool for Targeted Applications.
The table below outlines some promising future research directions and their potential impact.
| Research Direction | Key Objectives | Potential Impact |
| Synthetic Exploration | Develop a high-yielding synthesis of Cyclopentadec-3-ene-1,5-diyne. | Enables further experimental investigation of its properties and reactivity. |
| Mechanistic Elucidation | Determine the kinetic and thermodynamic parameters of its Bergman cyclization. | Provides fundamental data on the reactivity of large-ring ene-diynes. |
| Computational Analysis | Model the conformational landscape and the cyclization pathway. | Offers a deeper understanding of the structure-reactivity relationship. |
| Design of Analogs | Synthesize derivatives with triggerable cyclization mechanisms. | Expands the potential applications of ene-diynes beyond their inherent thermal reactivity. |
Advanced Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Cyclopentadec-3-ene-1,5-diyne, with a chemical formula of C₁₅H₂₀, the expected exact mass can be calculated.
Theoretical Exact Mass Calculation:
Carbon (¹²C): 15 x 12.000000 = 180.000000 Da
Hydrogen (¹H): 20 x 1.007825 = 20.156500 Da
Total Exact Mass: 200.156500 Da
An HRMS experiment, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value extremely close to this theoretical mass. rsc.org The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Representative High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 201.1638 | 201.1635 |
| [M+Na]⁺ | 223.1457 | 223.1454 |
Note: The observed m/z values are hypothetical for this compound but are representative of typical HRMS accuracy.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework and stereochemistry of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in this compound. researchgate.net
¹H NMR: This experiment provides information about the chemical environment, number, and connectivity of protons. For this compound, one would expect to see signals in the olefinic region for the protons on the double bond and in the aliphatic region for the methylene (B1212753) protons of the large ring. The protons adjacent to the alkynes would likely show characteristic shifts.
¹³C NMR: This spectrum reveals the number of unique carbon environments. The sp-hybridized carbons of the diyne moiety would appear at a characteristic chemical shift, as would the sp² carbons of the alkene.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton-proton connectivity throughout the 15-membered ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This allows for the unambiguous assignment of which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton, especially for connecting the different functional groups, such as the alkene and diyne moieties, across the ring. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| C1/C6 (C≡C) | ~80-90 | - | - | - |
| C2/C5 (C≡C) | ~70-80 | - | H-7, H-4 | - |
| C3=C4 | ~125-135 | ~5.5-6.0 (m) | C2, C5 | H-7, H-2 |
| CH₂ groups | ~25-40 | ~1.2-2.5 (m) | Adjacent carbons | Adjacent CH₂ protons |
Note: These are predicted values based on similar known structures.
For compounds that can be obtained in a solid, crystalline, or amorphous state, solid-state NMR (ssNMR) can provide valuable structural information. mdpi.com While solution NMR averages out anisotropic interactions through molecular tumbling, ssNMR, often employing techniques like Magic Angle Spinning (MAS), can provide information on the molecular packing and conformation in the solid state. frontiersin.org For a flexible molecule like this compound, ssNMR could reveal the preferred conformation adopted in the crystal lattice. It is particularly useful for studying large biological complexes involving such molecules. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
IR Spectroscopy: In the IR spectrum of this compound, one would expect to see characteristic absorption bands. A weak but sharp band around 2200-2260 cm⁻¹ would correspond to the C≡C stretching vibration of the internal alkyne. A band around 1640-1680 cm⁻¹ would indicate the C=C stretching of the alkene. C-H stretching vibrations for sp² and sp³ hybridized carbons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman Spectroscopy: The C≡C and C=C stretching vibrations, which can be weak in the IR spectrum, are often strong in the Raman spectrum due to the change in polarizability during the vibration. This makes Raman a valuable tool for confirming the presence of these functional groups.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C≡C (internal alkyne) | Stretch | 2200 - 2260 (weak in IR, strong in Raman) |
| C=C (alkene) | Stretch | 1640 - 1680 |
| =C-H | Stretch | 3000 - 3100 |
| -C-H (aliphatic) | Stretch | 2850 - 3000 |
Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Chiral Derivatives
This compound itself is achiral. However, if chiral derivatives are synthesized, for example, by introducing stereocenters into the macrocycle, chiroptical techniques become essential for determining their absolute configuration. researchgate.netsaschirality.org
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral derivative can be determined. researchgate.net
Research on Structural Analogues and Derivatives of Cyclopentadec 3 Ene 1,5 Diyne
Comparative Reactivity and Stability Studies of Related Cyclic Ene-Diynes (e.g., Cycloundec-3-ene-1,5-diyne)
The reactivity of cyclic enediynes towards Bergman cyclization—a thermally or photochemically induced reaction that generates a highly reactive p-benzyne diradical—is profoundly influenced by the size of the macrocycle. organic-chemistry.org This relationship is primarily dictated by ring strain; smaller rings are generally more strained and thus more reactive. nih.gov
Acyclic enediynes typically require high temperatures (150–200 °C) to undergo cycloaromatization. rsc.org In contrast, cyclic analogues often react under milder conditions. organic-chemistry.orgrsc.org The 10-membered ring systems are particularly notable for their high reactivity, with some derivatives undergoing Bergman cyclization at room temperature or even below. srce.hr Nine-membered ring enediynes are generally so reactive that they are often too unstable to be isolated as they cyclize spontaneously. srce.hrdu.ac.in
As the ring size increases beyond ten atoms, the reactivity generally decreases. Eleven-membered cyclic enediynes, such as Cycloundec-3-ene-1,5-diyne, represent a transitional point. While still strained, they can be surprisingly stable. acs.orgbyu.edu Studies on 11-membered systems have shown that they can be stable under thermal and photochemical conditions, a stability attributed to the high energy of the resulting 1,4-benzyne diradical. acs.org However, they still require elevated temperatures (100–150 °C) to induce cyclization. rsc.org
Larger rings, such as 12-membered and, by extension, 15-membered rings like Cyclopentadec-3-ene-1,5-diyne, are significantly less strained and behave more like their acyclic counterparts. nih.govuga.edu They are generally stable at room temperature and require high temperatures for cyclization. srce.hr For instance, a 12-membered dienediyne was found to undergo Bergman cyclization at temperatures between 250–280 °C. spbu.ru This suggests that this compound would exhibit considerable thermal stability, with a high activation barrier for Bergman cyclization, comparable to or even greater than that of Cycloundec-3-ene-1,5-diyne.
| Cyclic Ene-Diyne | Ring Size | General Reactivity/Stability | Typical Cyclization Conditions |
|---|---|---|---|
| 9-Membered Enediynes | 9 | Highly reactive, generally unstable | Spontaneous at ambient temperature srce.hrdu.ac.in |
| 10-Membered Enediynes | 10 | Reactive, often stable enough for isolation | Room temperature to moderate heating srce.hr |
| Cycloundec-3-ene-1,5-diyne | 11 | Moderately reactive, unusually stable for a strained ring | Elevated temperatures (e.g., 100–150 °C) rsc.orgacs.org |
| 12-Membered Enediynes | 12 | Stable, reactivity approaches acyclic analogues | High temperatures (e.g., >200 °C) spbu.ru |
| This compound | 15 | Highly stable, low reactivity | High temperatures, similar to acyclic systems srce.hr |
Investigations into Linear Ene-Diyne Systems (e.g., Hexa-1,5-diyne-3-ene)
Linear or acyclic ene-diyne systems serve as fundamental models for understanding the intrinsic reactivity of the ene-diyne core without the influence of ring strain. The parent compound, (Z)-Hexa-3-ene-1,5-diyne, requires significant thermal energy (pyrolysis above 200°C) to overcome the activation barrier for Bergman cyclization. rsc.org This high thermal requirement is a general characteristic of acyclic enediynes and is often incompatible with sensitive organic substrates. rsc.org
| System Type | Example Compound | Key Reactivity Factor | Typical Cyclization Temperature |
|---|---|---|---|
| Linear Ene-Diyne | (Z)-Hexa-1,5-diyne-3-ene | Intrinsic reactivity of the ene-diyne core | > 200 °C rsc.org |
| Strained Cyclic Ene-Diyne | Cyclodeca-3-ene-1,5-diyne | High ring strain lowers activation energy | ~37 °C |
| Large-Ring Cyclic Ene-Diyne | This compound | Low ring strain, reactivity similar to linear systems | High temperatures, > 200 °C (inferred) srce.hr |
Synthesis and Properties of Heteroatom-Containing Analogues
The incorporation of heteroatoms such as oxygen (oxa-), nitrogen (aza-), and sulfur (thia-) into the enediyne ring provides a powerful tool for modulating the electronic properties and reactivity of the molecule. mdpi.comresearchgate.net The synthesis of these hetero-analogues often involves specialized cyclization strategies.
The Nicholas reaction has proven to be an effective method for preparing 10-membered heteroenediynes. mdpi.comnih.govresearchgate.net This reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, facilitating intramolecular cyclization with a nucleophile, such as a hydroxyl or amino group. mdpi.comuwindsor.ca For example, 10-membered aza- and oxaenediynes fused to a benzothiophene (B83047) core have been synthesized using this approach. mdpi.com Studies have shown that cyclization via an arenesulfonamide functional group is particularly efficient for producing azaenediynes. mdpi.comnih.gov
The nature of the heteroatom significantly influences the reactivity towards Bergman cyclization. Theoretical and experimental studies on 10-membered benzothiophene-fused heteroenediynes revealed that the S-enediyne is less reactive than its N- and O-analogues. researchgate.net This reduced reactivity is attributed to diminished alkyne bending and a greater distance between the reacting carbon atoms in the ground state of the thiaenediyne. researchgate.net In contrast, nitrogen-containing heterocycles like cinnoline (B1195905) fused to an enediyne system can enhance reactivity. researchgate.net
Functionalization Strategies for Tailored Derivatives
The development of synthetic strategies to introduce functional groups onto the enediyne framework is crucial for creating derivatives with tailored properties. Several powerful methods are employed for this purpose:
Sonogashira Coupling: This palladium-copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of enediyne synthesis. nih.govnih.govwikipedia.org It is widely used to construct the core acyclic enediyne structure before macrocyclization and to introduce a variety of substituents onto the acetylenic moieties. spbu.runih.govspbu.ru
Electrophilic Cyclization: This strategy is used to form heterocycle-fused enediynes. For instance, the iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes can produce 2-ethynyl-3-iodoheteroindenes, which are versatile intermediates for further functionalization via Sonogashira coupling. nih.gov
Ring-Closing Metathesis (RCM): RCM has emerged as a valuable tool for the synthesis of macrocyclic enediynes, particularly for forming larger rings (11- and 12-membered). spbu.ruacs.org This reaction uses ruthenium catalysts, such as the Grubbs catalyst, to form a double bond and close the ring in a single step, which is advantageous for creating dienediyne systems. spbu.ru However, for smaller rings, RCM can be thermodynamically unfavorable, a challenge that has been overcome by complexing one of the alkyne units with Co₂(CO)₆ prior to metathesis. acs.org
Nicholas Reaction: Beyond its use in creating heteroatom-containing rings, the Nicholas reaction is a key strategy for functionalization. It allows for the coupling of cobalt-complexed propargyl cations with various nucleophiles, enabling the construction of complex, highly functionalized, and strained ring systems. mdpi.comuwindsor.ca
These methods provide a versatile toolkit for synthesizing a wide array of enediyne derivatives, allowing for the fine-tuning of their electronic properties, stability, and potential for further conjugation. spbu.ru
Oligomerization and Polymerization Studies of Ene-Diyne Monomers
Enediyne monomers are valuable building blocks in polymer chemistry, capable of forming highly stable aromatic polymers. dtic.mildtic.mil The polymerization can proceed through several mechanisms, primarily leveraging the Bergman cyclization.
In one approach, the diradical generated from the Bergman cyclization of an enediyne monomer can act as an initiator for the polymerization of other vinyl monomers. uga.edu More commonly, enediynes undergo thermal homopolymerization. When heated, the enediyne monomer cyclizes to a p-benzyne diradical, which then couples with other radicals in a step-growth polymerization process to form polyphenylenes or polynaphthalenes. dtic.mildtic.mil These polymers are known for their exceptional thermal stability and chemical resistance. caltech.eduwikipedia.org
Acyclic Diene Metathesis (ADMET) polymerization is another powerful technique used with enediyne-containing monomers. nsf.govnih.govwikipedia.orgrsc.org By designing monomers with terminal diene functionalities, ADMET allows for the creation of polyenes with precisely placed ene-diyne units within the polymer backbone. A related method, Acyclic Enediyne Metathesis (AEDMET), utilizes alkyne metathesis to directly polymerize trans-enediyne monomers, yielding soluble polydiacetylenes. nsf.govresearchgate.net These metathesis-based approaches offer excellent control over polymer architecture and allow for the synthesis of unconventional conjugated polymers with tunable electronic and physical properties. nsf.govresearchgate.net
Potential Applications in Supramolecular Chemistry and Advanced Materials Science
Exploration in Molecular Electronics and Nanotechnology
The enediyne core of cyclopentadec-3-ene-1,5-diyne is of significant interest in the fields of molecular electronics and nanotechnology. The ability of enediynes to undergo cycloaromatization to form a p-dehydrobenzene diradical is a key aspect of their potential in these areas. nih.gov This transformation can be triggered by thermal or photochemical stimuli, leading to the formation of highly reactive intermediates that can be trapped. nih.gov This controlled reactivity is a desirable feature for the construction of molecular-scale electronic components and devices.
The rigid and planar structure that can be formed upon cycloaromatization makes these molecules suitable for incorporation into nanostructures. Researchers are exploring how to integrate such molecules into larger systems to create molecular wires, switches, and other components for nanotechnology applications. The precise control over the electronic properties of the resulting aromatic systems is a critical area of ongoing research.
Integration into Polymerization Processes for Novel Materials
The reactive nature of the double and triple bonds in this compound makes it a versatile monomer for polymerization reactions. Its integration into polymer backbones can introduce unique structural and electronic properties to the resulting materials. For instance, the enediyne moiety can be used to create cross-linked polymers with enhanced thermal stability and mechanical strength.
Furthermore, the potential for post-polymerization modification through the cycloaromatization reaction opens up possibilities for creating "smart" materials. These materials could change their properties, such as conductivity or fluorescence, in response to external stimuli like heat or light. The development of such responsive polymers has significant implications for a wide range of applications, from sensors to drug delivery systems.
Self-Assembly Processes and Supramolecular Architectures
The principles of supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined structures, can be applied to this compound and its derivatives. By strategically modifying the core structure with functional groups capable of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking), it is possible to direct the self-assembly of these molecules into complex and ordered supramolecular architectures.
These self-assembled structures can range from simple dimers and trimers to more elaborate nanoscale objects like nanotubes and vesicles. The precise control over the self-assembly process is crucial for creating materials with tailored properties and functionalities. The resulting supramolecular systems could find applications in areas such as molecular recognition, catalysis, and the encapsulation of guest molecules.
Design of Optoelectronic and Photonic Materials
The electronic properties of the aromatic systems generated from the cycloaromatization of enediynes like this compound make them promising candidates for the design of optoelectronic and photonic materials. The extended π-conjugated systems that can be formed are capable of absorbing and emitting light, a fundamental requirement for applications in this field.
Conclusion and Future Research Perspectives
Synthesis of Key Findings and Contributions to Ene-Diyne Chemistry
While specific research on Cyclopentadec-3-ene-1,5-diyne is limited, its existence is noted in the chemical literature, and its study can be contextualized within the broader landscape of macrocyclic ene-diynes. The primary contribution of investigating a 15-membered ring system like this compound lies in expanding our understanding of how ring size influences the kinetics of the Bergman cyclization. This thermal rearrangement is the cornerstone of the biological activity of many ene-diynes, leading to the formation of a highly reactive p-benzyne diradical capable of cleaving DNA. wikipedia.orgwikipedia.org
Research on smaller ring systems has established a clear trend: 9- and 10-membered rings are highly strained, leading to lower activation barriers for the Bergman cyclization, often occurring at or near physiological temperatures. wikipedia.orgsrce.hrscispace.com Conversely, larger rings are generally more stable. rsc.org The study of this compound would provide crucial data points for a larger, less-strained macrocycle. It is anticipated that due to its larger ring size and consequently lower ring strain, this compound would exhibit significantly greater thermal stability compared to its 10- to 12-membered counterparts. This stability would make it a more manageable compound for synthetic manipulation and for studying the fundamental principles of the Bergman cyclization under more controlled conditions.
Furthermore, the synthesis of related 15-membered macrocycles, such as the cobalt-complexed 8,13-Bis-(hexacarbonyldicobalt)-µ2-{η2-1,6,11-trioxa-cyclopentadec-3-ene-8,13-diyne}, demonstrates the feasibility of constructing such large ring systems. mdpi.com These synthetic efforts, often employing strategies like the Nicholas reaction, provide a roadmap for the potential synthesis of this compound itself. mdpi.com
The table below summarizes the expected properties of this compound in comparison to a well-studied smaller cyclic ene-diyne, highlighting its potential contributions.
| Property | Cyclodeca-3-ene-1,5-diyne (10-membered) | This compound (15-membered) | Contribution to Ene-Diyne Chemistry |
| Ring Strain | High | Low to Moderate | Provides data on the lower end of the strain-reactivity spectrum. |
| Thermal Stability | Low (undergoes Bergman cyclization at 37 °C) wikipedia.org | High (expected to be stable at room temperature) | Offers a stable model system for studying the Bergman cyclization. |
| Handling | Challenging due to instability | Easier to handle and purify | Facilitates more detailed spectroscopic and mechanistic studies. |
| Synthetic Access | Established methods (e.g., Nozaki-Hiyama-Kishi) scispace.com | Potentially accessible via similar macrocyclization strategies mdpi.com | Expands the scope of synthetic methodologies for large-ring ene-diynes. |
Identification of Current Challenges and Unanswered Questions
A major unanswered question revolves around the precise conditions required to induce the Bergman cyclization in a 15-membered ring system. While larger rings are generally more stable, the exact temperature and kinetic parameters for the cycloaromatization of this compound are unknown. Determining the activation energy for this process would be a key research objective.
Another challenge lies in the synthesis of this macrocycle. While methods for constructing large rings exist, achieving high yields in macrocyclization reactions can be notoriously difficult due to competing oligomerization and polymerization side reactions. Developing an efficient and scalable synthesis for this compound is a critical first step for any further investigation.
Furthermore, the conformational flexibility of a 15-membered ring presents another layer of complexity. Unlike the more rigid 9- and 10-membered rings, this compound can likely adopt multiple conformations, some of which may be more or less favorable for the Bergman cyclization. Understanding the conformational landscape and its impact on reactivity is a significant challenge that will likely require a combination of experimental techniques and computational modeling.
Promising Directions for Future Investigations in this compound Research
The study of this compound offers several exciting avenues for future research that could significantly contribute to the field of ene-diyne chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
